Evidence Item 1: Head-to-Head Potency Advantage Over Structural Isomer AGL 2044
In a direct comparison of the tricyclic quinoxaline series, AGL 2043 (compound 13) demonstrates approximately 15- to 20-fold greater biochemical potency than its structural isomer, AGL 2044 (compound 14) [1]. This difference was attributed to distinct three-dimensional conformations observed via X-ray crystallography [1].
| Evidence Dimension | Biochemical Inhibitory Potency |
|---|---|
| Target Compound Data | AGL 2043: Identified as the 'most active inhibitor' in the series |
| Comparator Or Baseline | AGL 2044 (isomer) |
| Quantified Difference | Approximately 15- to 20-fold more potent |
| Conditions | Comparative analysis within a series of tricyclic quinoxalines, evaluated by kinase inhibition assays and X-ray crystallography [1] |
Why This Matters
This finding underscores that within the same chemical series, minor structural changes profoundly impact target engagement, establishing AGL 2043 as the significantly more potent and structurally validated candidate of the two isomers.
- [1] Gazit, A., Yee, K., Uecker, A., Böhmer, F. D., Sjöblom, T., Östman, A., ... & Levitzki, A. (2003). Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit. Bioorganic & Medicinal Chemistry, 11(9), 2007-2018. View Source
